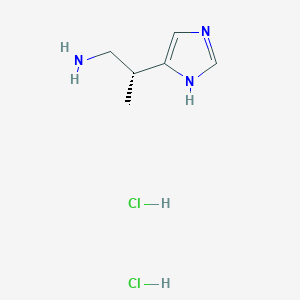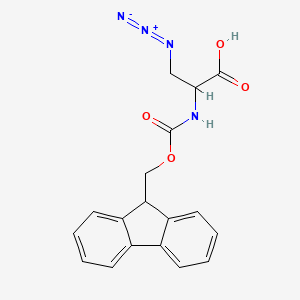
(Boc-Lys(H)-D-amphetamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Boc-Lys(H)-D-amphetamine) is a compound that combines the structural features of lysine and amphetamine The Boc group, or tert-butoxycarbonyl, is a protecting group used in organic synthesis to protect amines from unwanted reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-Lys(H)-D-amphetamine) typically involves the protection of the lysine amino group with a Boc group, followed by the conjugation of the protected lysine to D-amphetamine. The reaction conditions often include the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for (Boc-Lys(H)-D-amphetamine) would likely involve large-scale synthesis using automated peptide synthesizers. These methods would ensure high purity and yield by optimizing reaction conditions and using high-quality reagents .
Analyse Des Réactions Chimiques
Types of Reactions
(Boc-Lys(H)-D-amphetamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid (TFA) for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using TFA would yield the free amine form of the compound .
Applications De Recherche Scientifique
(Boc-Lys(H)-D-amphetamine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Boc-Lys(H)-D-amphetamine) involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the lysine residue, allowing the amphetamine moiety to interact with its targets. This interaction can modulate various biochemical pathways, including neurotransmitter release and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Lys(Boc)-OH: Another Boc-protected lysine derivative used in peptide synthesis.
Boc-Lys(Boc)-OSu: A similar compound used as a monomer in the synthesis of poly-L-lysine dendrimers.
Uniqueness
(Boc-Lys(H)-D-amphetamine) is unique due to its combination of lysine and amphetamine, which imparts distinct biochemical properties. This uniqueness makes it valuable for specific research applications, particularly in the study of neurological and biochemical processes .
Propriétés
Numéro CAS |
849605-16-9 |
|---|---|
Formule moléculaire |
C20H33N3O3 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-6-amino-1-oxo-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O3/c1-15(14-16-10-6-5-7-11-16)22-18(24)17(12-8-9-13-21)23-19(25)26-20(2,3)4/h5-7,10-11,15,17H,8-9,12-14,21H2,1-4H3,(H,22,24)(H,23,25)/t15-,17-/m0/s1 |
Clé InChI |
XMMSFZGPDBUFKD-RDJZCZTQSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


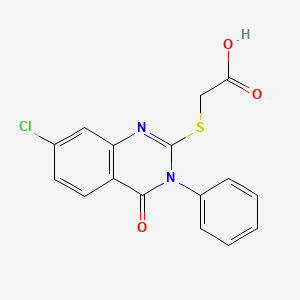


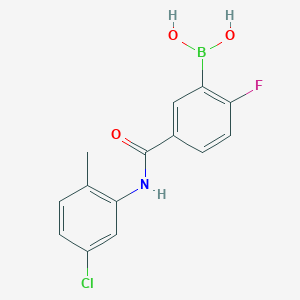
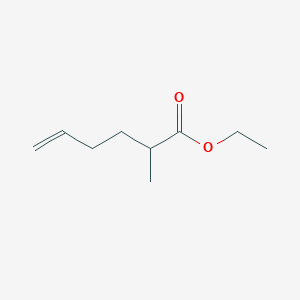

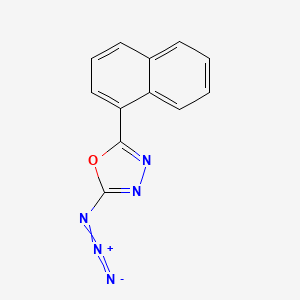

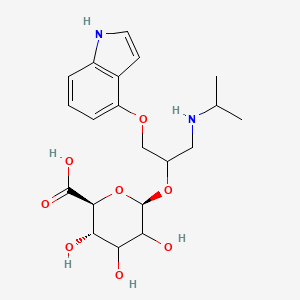
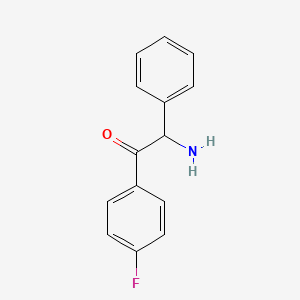
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)

